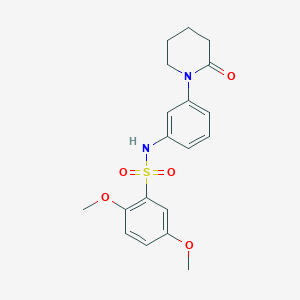

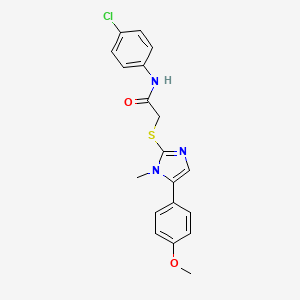

![molecular formula C26H25N5 B2798012 1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442567-61-5](/img/structure/B2798012.png)

1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C26H25N5 and its molecular weight is 407.521. The purity is usually 95%.

BenchChem offers high-quality 1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitors of Enzymes and Receptors :

- Compounds structurally similar to 1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile have been investigated as potent and selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1. Such inhibition is crucial in developing treatments for conditions like type-2 diabetes (Latli et al., 2017).

- Novel benzimidazole derivatives have been identified as potent and selective antagonists of the ORL1 (opioid receptor-like 1) receptor, a target in treating conditions like pain and mood disorders (Okamoto et al., 2008).

Antifungal and Antibacterial Properties :

- Various derivatives with structural similarities have displayed significant antifungal activities, offering potential as new antifungal agents. This is particularly relevant in the context of increasing drug resistance among pathogenic fungi (Jin et al., 2015).

- Certain benzimidazole-pyrimidine conjugates have shown potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Al-Deeb et al., 2013).

Cancer Treatment Potential :

- Benzimidazole derivatives bearing features like those in 1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile have been studied for their potential as antitumor agents. Some of these compounds have shown efficacy against multiple cancer cell lines, suggesting their potential in cancer therapy (Abdel-Mohsen et al., 2010).

Biological Studies and Molecular Docking :

- There have been efforts in synthesizing derivatives for evaluating their biological activities, such as cytotoxic activities against cancer cell lines. Molecular docking studies of these compounds have also been conducted to understand their interactions with biological targets (Parveen et al., 2017).

Antihelminthic Activity :

- Some newly synthesized derivatives have shown promising antihelminthic activity, suggesting their potential use in treating parasitic infections (Mavrova et al., 2006).

Fluorescent Probes for DNA Detection :

- Novel aminated benzimidazo[1,2-a]quinolines, with structural resemblance, have been explored for their potential as fluorescent probes for DNA detection, an application valuable in various biological and medical research contexts (Perin et al., 2011).

Synthesis and Chemical Studies :

- Research has also focused on the synthesis and reactions of similar compounds for chemical studies, which is fundamental in understanding their properties and potential applications in various fields (Ahmed et al., 2002).

Mechanism of Action

Target of Action

Similar compounds have been found to targetPoly (ADP-Ribose) Polymerase in human breast cancer cells . This enzyme plays a crucial role in DNA repair and programmed cell death.

Mode of Action

Similar compounds have been shown to inhibit the catalytical activity of parp1, enhance cleavage of parp1, enhance phosphorylation of h2ax, and increase caspase 3/7 activity . This suggests that the compound may interact with its targets to induce cell death in cancer cells.

Biochemical Pathways

The inhibition of parp1 and the enhancement of caspase 3/7 activity suggest that the compound may affect pathways related to dna repair and apoptosis .

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.

Result of Action

Similar compounds have been observed to produce loss of cell viability in human-estrogen-receptor-positive breast cancer cells . This suggests that the compound may have a cytotoxic effect on cancer cells.

properties

IUPAC Name |

1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5/c1-19(2)18-29-12-14-30(15-13-29)25-16-21(20-8-4-3-5-9-20)22(17-27)26-28-23-10-6-7-11-24(23)31(25)26/h3-11,16H,1,12-15,18H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPFWTFIJVHQCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

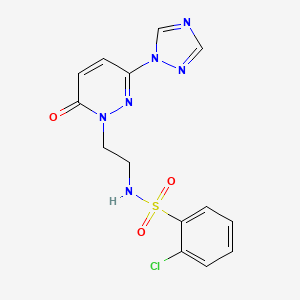

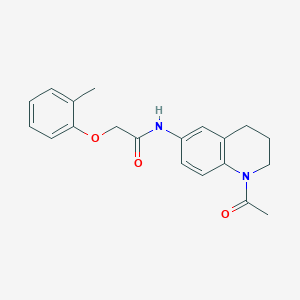

![N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2797931.png)

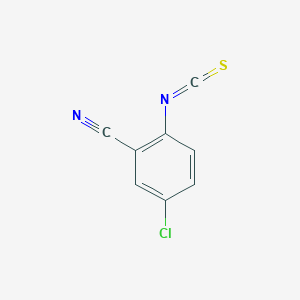

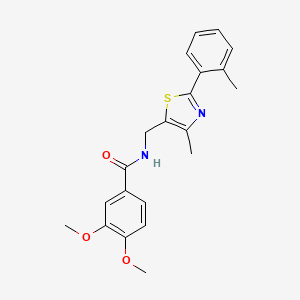

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2797933.png)

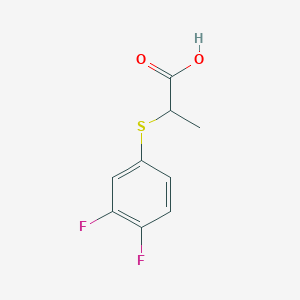

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2797935.png)

![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2797937.png)

![5-oxo-N-(3-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2797938.png)

![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2797939.png)

![8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2797941.png)